molecular formula C16H20N2O5 B2388159 Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate CAS No. 866018-75-9

Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2388159
CAS No.: 866018-75-9
M. Wt: 320.345
InChI Key: JMZFULBZCSVAGM-UHFFFAOYSA-N
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Description

Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethyl ester group and a nitrophenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetyl group. The final step involves the formation of the piperidine ring and esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogens or nitrating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of an alcohol from the acetyl group.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate can be compared with similar compounds such as:

    This compound: Similar structure but different functional groups.

    N-(3-acetyl-4-nitrophenyl)acetamide: Contains an amide group instead of an ester group.

    1-(3-acetyl-4-nitrophenyl)ethanone: Lacks the piperidine ring.

Properties

IUPAC Name

ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)13-4-5-15(18(21)22)14(10-13)11(2)19/h4-5,10,12H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZFULBZCSVAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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